![molecular formula C31H35N3O3 B2821847 1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 312922-14-8](/img/structure/B2821847.png)
1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C31H35N3O3 and its molecular weight is 497.639. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic molecule with potential therapeutic applications. It belongs to a class of compounds that exhibit a range of biological activities including neuroprotective effects, anti-inflammatory properties, and potential interactions with various neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of the compound is C31H35N3O3 with a molecular weight of 497.64 g/mol. The structure features a beta-carboline core linked to a dimethoxyisoquinoline moiety and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C31H35N3O3 |
Molecular Weight | 497.64 g/mol |
SMILES | CC1c2cc(c(cc2CCN1Cc1cc(ccc1OC)C1c2c(CCN1)c1ccccc1[nH]2)OC)OC |
CAS Number | Not available |
Neuroprotective Effects
Research indicates that compounds similar to This compound exhibit neuroprotective properties. For instance, beta-carbolines have been shown to modulate neurotransmitter systems such as serotonin and dopamine, which are crucial in neurodegenerative diseases.
A study highlighted that derivatives of beta-carboline can act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic benefits for depression and anxiety disorders .
Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents suggests it may also possess anti-inflammatory activity. In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Interaction with Receptors
The compound may interact with various receptors in the central nervous system (CNS). For example:
- Serotonin Receptors (5-HTR) : Compounds derived from similar structures have shown affinity for serotonin receptors, which play a role in mood regulation and anxiety .
- Dopamine Receptors : The potential modulation of dopamine receptors could indicate applications in treating disorders such as schizophrenia or Parkinson's disease.
Case Studies
Several studies have investigated the biological implications of related compounds:
- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of beta-carboline derivatives in animal models of Parkinson's disease. Results indicated significant reductions in neuronal death and improvements in motor function .
- Anti-inflammatory Activity : In another study focusing on inflammation models, compounds similar to the target compound were shown to significantly reduce inflammatory markers in cultured macrophages .
Applications De Recherche Scientifique
Dopamine Receptor Modulation
Research indicates that derivatives of isoquinoline compounds, including the target compound, have been studied for their interactions with dopamine receptors. The compound shows promise in modulating D2-like dopamine receptors, which are implicated in several neurological disorders such as schizophrenia and Parkinson's disease. Binding affinity studies have demonstrated that modifications to the isoquinoline structure can enhance selectivity and potency at these receptors .
Sigma Receptor Interaction
The compound has been evaluated for its activity at sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are involved in various physiological processes and have been identified as potential targets for treating pain and neurodegenerative diseases. Studies indicate that compounds with similar structures exhibit high selectivity for sigma-2 receptors, suggesting that the target compound may possess similar properties .
Antinociceptive Effects
In preclinical models, compounds derived from beta-carbolines have shown antinociceptive (pain-relieving) effects. The target compound's structural features may contribute to its efficacy in reducing pain responses through modulation of sigma receptor pathways. This application is particularly relevant for developing new analgesics with fewer side effects compared to traditional opioids .
Case Study 1: Sigma Receptor Ligands
A study focused on developing selective sigma receptor ligands demonstrated that modifications to the isoquinoline structure significantly impacted receptor binding profiles. The findings suggest that the target compound could serve as a lead structure for synthesizing new ligands with improved selectivity and therapeutic potential .
Case Study 2: Antinociceptive Activity
In a series of experiments evaluating antinociceptive properties, derivatives of beta-carbolines were tested in animal models. Results indicated that specific modifications led to enhanced pain relief without significant side effects. This highlights the potential of the target compound in pain management therapies .
Propriétés
IUPAC Name |
1-[3-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O3/c1-19-25-17-29(37-4)28(36-3)16-20(25)12-14-34(19)18-22-15-21(9-10-27(22)35-2)30-31-24(11-13-32-30)23-7-5-6-8-26(23)33-31/h5-10,15-17,19,30,32-33H,11-14,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHCSUHPPAUHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=C(C=CC(=C3)C4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.